molecular formula C15H16Cl3N3O2 B1679089 Prochloraz CAS No. 67747-09-5

Prochloraz

Cat. No.: B1679089
CAS No.: 67747-09-5
M. Wt: 376.7 g/mol
InChI Key: TVLSRXXIMLFWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prochloraz is an imidazole fungicide that was introduced in 1978. It is widely used in Europe, Australia, Asia, and South America within gardening and agriculture to control the growth of fungi. This compound is effective against a broad spectrum of fungal pathogens, including Alternaria spp., Botrytis spp., Erysiphe spp., Helminthosporium spp., Fusarium spp., Pseudocerosporella spp., Pyrenophora spp., Rhynchosporium spp., and Septoria spp. It is not registered for use in the United States .

Preparation Methods

Prochloraz can be synthesized through various methods. One notable method involves the Pickering emulsion polymerization technique. In this method, isophorone diisocyanate is used as the reaction monomer, and nano iron(III) oxide particle-branched polyethyleneimine acts as both the reaction monomer and surfactant. The resulting this compound nanocapsules are spherical, with an average particle size of about 100 nanometers .

Comparison with Similar Compounds

Prochloraz is similar to other azole fungicides, such as ketoconazole, phenothrin, procymidone, and vinclozolin. this compound is unique in its broad-spectrum activity and multiple mechanisms of action, including its ability to act as an endocrine disruptor . This makes it a valuable tool in both agricultural and scientific research.

Properties

IUPAC Name

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl3N3O2/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18/h3,5,8-10H,2,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLSRXXIMLFWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4024270
Record name Prochloraz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4024270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67747-09-5
Record name Prochloraz
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67747-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prochloraz [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067747095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prochloraz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4024270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.885
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCHLORAZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SFL01YCL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name omega-COOH-tetranor-LTE3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prochloraz
Reactant of Route 2
Reactant of Route 2
Prochloraz
Reactant of Route 3
Reactant of Route 3
Prochloraz
Customer
Q & A

Q1: What is the primary mechanism of action of prochloraz?

A1: this compound acts by inhibiting the cytochrome P450-dependent sterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol. [] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. []

Q2: How does this compound interact with the CYP51 enzyme?

A2: this compound binds to the heme iron atom in the active site of the CYP51 enzyme through its imidazole nitrogen. [, ] This binding prevents the enzyme from performing its normal function, the demethylation of lanosterol, a precursor to ergosterol. [, ]

Q3: What are the downstream effects of this compound-induced CYP51 inhibition?

A3: The inhibition of CYP51 by this compound leads to the depletion of ergosterol and accumulation of 14α-methyl sterols in fungal cell membranes. [] This disruption in membrane composition compromises membrane fluidity, permeability, and function, ultimately affecting fungal growth and development. []

Q4: What are the known resistance mechanisms to this compound in fungi?

A4: Research has identified several mechanisms of this compound resistance in fungi, including:

  • Target site mutations: Mutations in the CYP51 gene (specifically CYP51A, CYP51B, and CYP51C) can reduce the binding affinity of this compound to the target enzyme, rendering the fungicide less effective. [, , , , ] Common mutations include point mutations in the coding region and insertions in the promoter region of CYP51. [, , ]
  • Overexpression of target enzyme: Some resistant isolates exhibit increased expression of the CYP51 gene, particularly CYP51A and CYP51B, leading to an elevated level of the target enzyme that can overcome the inhibitory effect of this compound. [, , , ]
  • Efflux pumps: Certain fungi possess efflux pumps, such as those belonging to the major facilitator superfamily (MFS), that can actively transport this compound out of the cell, reducing its intracellular concentration and mitigating its fungicidal effect. [, ]
  • Cell wall alterations: Exposure to this compound can trigger morphological changes in the fungal cell wall, including increased thickness, that might act as a physical barrier to fungicide penetration. [, ]

Q5: Is there cross-resistance between this compound and other fungicides?

A5: Yes, cross-resistance has been observed between this compound and other demethylation inhibitors (DMIs), particularly those targeting the CYP51 enzyme. [, , ] The extent of cross-resistance can vary depending on the specific DMI and the fungal species involved. [, , ] For example, this compound-resistant isolates of Mycogone rosea exhibited cross-resistance to imazalil, but not to other DMIs like diniconazole or fenbuconazole. [] Similarly, in Fusarium fujikuroi, cross-resistance was observed with imazalil but not with tebuconazole or hexaconazole. []

Q6: Given the emergence of resistance, are there any promising alternatives to this compound?

A6: Researchers are actively exploring alternatives to this compound, including:

  • New DMIs: Development of new DMIs with modified structures and potentially novel modes of action is crucial to combatting resistance. [, ] These new molecules may target different binding sites on the CYP51 enzyme or utilize alternative mechanisms to disrupt ergosterol biosynthesis. []
  • Combination therapies: Combining this compound with fungicides possessing different modes of action, such as those inhibiting melanin biosynthesis or cell wall synthesis, can enhance efficacy and delay resistance development. [, ]
  • Non-chemical approaches: Integrated pest management strategies, such as the use of resistant cultivars, crop rotation, and biological control agents, can minimize reliance on chemical fungicides and contribute to sustainable disease management. [, ]

Q7: What are the key research priorities for addressing this compound resistance?

A7: Future research efforts should focus on:

  • Understanding the molecular mechanisms of resistance: Detailed investigations into the genetic and biochemical basis of resistance are essential for developing targeted strategies to overcome or circumvent these mechanisms. [, ]
  • Monitoring resistance development: Continuous surveillance of this compound sensitivity in fungal populations is crucial for early detection of resistance and timely implementation of management strategies. [, ]
  • Developing rapid and reliable diagnostic tools: Efficient methods for identifying resistant isolates are needed to guide fungicide selection and optimize disease management practices. [, ]
  • Evaluating the efficacy and safety of alternative control methods: Rigorous evaluation of new fungicides, combination therapies, and non-chemical approaches is critical for ensuring their effectiveness, safety, and environmental sustainability. [, ]
  • Structural characterization: [, , ]
  • Material compatibility and stability: [, , ]
  • Analytical methods for detection and quantification: [, , , ]
  • Environmental impact and degradation: [, , ]
  • Toxicological profile and safety: [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.